molecular formula C8H8N2O2 B1500536 Ethyl 5-cyano-1H-pyrrole-2-carboxylate CAS No. 21635-99-4

Ethyl 5-cyano-1H-pyrrole-2-carboxylate

Cat. No. B1500536
CAS RN: 21635-99-4
M. Wt: 164.16 g/mol
InChI Key: OTHVTCUDJVHQDP-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H8N2O2 . It is a derivative of pyrrole, which is a five-membered aromatic ring with two adjacent nitrogen atoms . This compound was prepared by dehydration of a pyrrole­oxime in the presence of triphosgene . The molecules self-assemble into a layered structure through hydrogen bonding .


Molecular Structure Analysis

The molecules of Ethyl 5-cyano-1H-pyrrole-2-carboxylate self-assemble into a layered structure through hydrogen bonding . All non-H atoms lie on a crystallographic mirror plane . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.

Scientific Research Applications

Synthetic Applications

  • Solvent-Free Synthesis : Ethyl 5-cyano-1H-pyrrole-2-carboxylate derivatives have been synthesized via a solvent-free process. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were produced from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing an efficient approach to pyrrole derivatives (Khajuria, Saini, & Kapoor, 2013).

  • Cascade Michael-Reductive Cyclization : A one-pot, solvent-free method for synthesizing ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates has been reported. This method involves a cascade Michael-reductive cyclization reaction under microwave irradiation, indicating a straightforward route to disubstituted pyrrole derivatives (Khajuria & Kapoor, 2014).

  • Amination and Cyclization Reactions : The reductive amination of ethyl levulinate with amines, followed by cyclization into pyrrolidones, was performed under solvent-free conditions. This process highlights the versatility of pyrrole derivatives in synthesizing N-substituted pyrrolidones, useful intermediates in various organic syntheses (Vidal et al., 2015).

  • Chemosensor Development : Ethyl 5-cyano-1H-pyrrole-2-carboxylate derivatives have been employed in the design of colorimetric chemosensors for the detection of metal ions. A new chemosensor based on a hybrid hydrazo/azo dye system demonstrated selective recognition of Cu2+, Zn2+, and Co2+, showcasing the application of pyrrole derivatives in environmental monitoring and analytical chemistry (Aysha et al., 2021).

properties

IUPAC Name

ethyl 5-cyano-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHVTCUDJVHQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665283
Record name Ethyl 5-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyano-1H-pyrrole-2-carboxylate

CAS RN

21635-99-4
Record name Ethyl 5-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(hydroxyimino-methyl)-1H-pyrrole-2-carboxylic acid ethyl ester (as prepared in the previous step) (500 mg, 2.75 mmol) in acetic anhydride (5 mL) was stirred at 140° C. for 2 h. The cooled mixture was quenched with ice and then dichloromethane was added and the mixture was made basic with solid sodium bicarbonate. The layers were separated, the organic layer was washed with saturated sodium bicarbonate (2×10 mL), water (2×10 mL), then dried over Na2SO4. The solvent was removed in vacuo to yield 260 mg (58%) of the title compound as a light brown crystalline solid. 1H-NMR (400 MHz, CDCl3): δ 10.45 (br s, 1H), 6.89 (m, 1H), 6.83 (m, 1H), 4.42 (q, 2H, J=7.2 Hz), 1.40 (t, 3H, J=7.1 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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